An In-depth Technical Guide to 3-Amino-4-cyanopyridine: A Key Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide to 3-Amino-4-cyanopyridine: A Key Building Block for Advanced Chemical Synthesis
This guide provides a comprehensive technical overview of 3-Amino-4-cyanopyridine (also known as 3-aminopyridine-4-carbonitrile), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development and materials science. This document delves into its chemical identity, structural characteristics, physicochemical properties, reactivity, and significant applications, offering field-proven insights into its utilization in complex molecular design.
Introduction and Strategic Importance
3-Amino-4-cyanopyridine is a bifunctional aromatic heterocycle possessing both a nucleophilic amino group and an electrophilic cyano group. This unique arrangement on the pyridine scaffold makes it a highly versatile and valuable building block in organic synthesis.[1] Its structure allows for sequential and site-selective modifications, enabling the construction of complex, polycyclic systems. It serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and advanced materials such as specialized polymers and dyes.[1] The strategic placement of the amino and cyano groups ortho to each other facilitates a rich variety of cyclization and condensation reactions, making it a cornerstone reagent for building diverse chemical libraries.
Molecular Structure and Identification
The fundamental identity of 3-Amino-4-cyanopyridine is established by its unique molecular structure and associated identifiers.
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IUPAC Name: 3-aminopyridine-4-carbonitrile
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Synonyms: 3-Amino-isonicotinonitrile
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CAS Number: 78790-79-1
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Molecular Formula: C₆H₅N₃
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Molecular Weight: 119.12 g/mol
The molecule consists of a pyridine ring with an amino group (-NH₂) at position 3 and a nitrile group (-C≡N) at position 4. This substitution pattern dictates its electronic properties and reactivity.
Caption: 2D structure of 3-Amino-4-cyanopyridine.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties is essential for handling, characterization, and reaction monitoring.
Physicochemical Data
The key physical properties of 3-Amino-4-cyanopyridine are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Reference(s) |
| Appearance | Light brown to brown crystalline powder/solid | [1] |
| Melting Point | 135-138 °C | [2] |
| Boiling Point | 332.9 ± 27.0 °C (Predicted) | [2] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 2.81 ± 0.18 (Predicted) | [2] |
| Storage | Store at 2–8 °C under inert gas (e.g., Argon) | [1] |
Spectroscopic Profile
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands.
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N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
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C≡N Stretching: A sharp, strong absorption peak around 2210-2230 cm⁻¹ for the nitrile group.
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C=C and C=N Stretching: Multiple bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic pyridine ring.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will display signals for the three protons on the pyridine ring and a broad singlet for the two amine protons. The pyridine protons will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns determined by the electronic effects of the amino and cyano substituents. The NH₂ protons will likely appear as a broad, D₂O-exchangeable singlet.
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¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms. The carbon of the nitrile group (C≡N) is expected to appear in the δ 115-120 ppm range. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm), with the carbon attached to the amino group (C3) being significantly shielded (shifted upfield) and the carbon attached to the cyano group (C4) being deshielded (shifted downfield).
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Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (m/z = 119.05).
Synthesis Methodologies
3-Amino-4-cyanopyridine is typically sourced as a fine chemical intermediate. However, understanding its synthesis provides valuable context. A plausible and chemically sound laboratory-scale synthesis can be conceptualized via a multi-step pathway starting from 3-aminopyridine, leveraging established reaction mechanisms.
Conceptual Synthesis Protocol: Cyanation of 3-Aminopyridine
This proposed route involves the protection of the amino group, directed ortho-metalation, cyanation, and deprotection. This strategy provides regiochemical control, which is crucial for synthesizing the desired isomer.
Step 1: Protection of the Amino Group The highly reactive amino group must first be protected to prevent side reactions in subsequent steps. Acylation to form an amide is a common and effective strategy.
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Protocol:
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Dissolve 3-aminopyridine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base such as triethylamine (1.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add an acylating agent, such as di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, perform an aqueous workup and purify the resulting Boc-protected 3-aminopyridine by column chromatography.
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Step 2: Directed Ortho-Metalation and Cyanation The Boc-directing group facilitates deprotonation at the C4 position by a strong base, creating a nucleophilic carbon that can be trapped by a cyanating agent.
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Protocol:
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Dissolve the Boc-protected 3-aminopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a strong base, such as s-butyllithium (s-BuLi, 1.2 eq), and stir for 1-2 hours at -78 °C.
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Add a cyanating agent, like N-cyanobenzensulfonamide or cyanogen bromide (1.2 eq), to the lithiated intermediate.
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Stir for an additional 2-3 hours, allowing the reaction to slowly warm to room temperature.
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Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
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Step 3: Deprotection of the Amino Group The final step is the removal of the Boc protecting group to yield the target compound.
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Protocol:
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Dissolve the crude Boc-protected 3-amino-4-cyanopyridine in a suitable solvent such as DCM or methanol.
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Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl in dioxane), and stir at room temperature for 1-4 hours.
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Monitor deprotection by TLC.
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Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
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Extract the final product, 3-Amino-4-cyanopyridine, with an organic solvent.
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Purify by recrystallization or column chromatography to obtain the final product.
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Caption: Conceptual workflow for the synthesis of 3-Amino-4-cyanopyridine.
Chemical Reactivity and Synthetic Utility
The synthetic power of 3-Amino-4-cyanopyridine stems from the distinct and complementary reactivity of its amino and cyano functionalities.
Reactions at the Amino Group
The amino group is a potent nucleophile and can undergo a variety of standard transformations:
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Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common first step in building more complex structures.
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Alkylation: Can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination is often a more controlled method for introducing alkyl groups.
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Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano), offering further diversification of the pyridine core.
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Cyclization Reactions: The ortho relationship with the cyano group is particularly powerful. For example, reaction with formamide or orthoesters can lead to the formation of a fused pyrimidine ring, yielding pyrido[3,4-d]pyrimidines, a privileged scaffold in medicinal chemistry.
Reactions at the Cyano Group
The nitrile group is an electrophilic handle that can be transformed into other key functional groups:
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Hydrolysis: Can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and subsequently to the carboxylic acid (3-aminopyridine-4-carboxylic acid).
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Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This creates a 1,2-diamino motif on the pyridine ring.
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Addition of Nucleophiles: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis. Nucleophiles like hydrazine can react with the nitrile to form fused heterocyclic systems like pyrazolopyridines.
Caption: Key reactive pathways of 3-Amino-4-cyanopyridine.
Applications in Drug Discovery and Materials Science
3-Amino-4-cyanopyridine is a well-established building block for high-value compounds, particularly in the pharmaceutical industry.
Intermediate for Kinase Inhibitors
The aminopyridine scaffold is a common feature in many small-molecule kinase inhibitors, as the amino group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The cyano group can be used as an anchor point for building out selectivity-determining moieties or can be transformed into other functional groups. For instance, derivatives of aminocyanopyridines have been investigated as inhibitors of critical cancer targets like Monopolar Spindle 1 (MPS1) and Aurora kinases.
Agrochemicals and Dyes
The versatile reactivity of this compound also makes it useful in the synthesis of novel agrochemicals, such as herbicides and pesticides.[1] Furthermore, the extended π-system that can be constructed from this core makes it a valuable precursor for creating organic dyes and pigments.[1]
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize proper safety protocols. 3-Amino-4-cyanopyridine is classified as hazardous.
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Hazards: It is toxic if swallowed or in contact with skin and causes serious eye irritation.[5]
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Handling:
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Always handle in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere to prevent degradation.[1]
Conclusion
3-Amino-4-cyanopyridine stands out as a strategically important and versatile intermediate in modern organic synthesis. Its bifunctional nature, with ortho-disposed amino and cyano groups on a pyridine core, provides a robust platform for the efficient construction of complex heterocyclic systems. For drug development professionals and materials scientists, a deep understanding of its properties, reactivity, and synthetic potential is key to unlocking novel molecular architectures with significant functional applications.
References
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. doi:10.15227/orgsyn.030.0003. Available at: [Link]
-
Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) and a Bruker Avance III (1H: 400MHz, 13C: 100MHz). Retrieved from [Link]
-
Karumanchi, S. K., Rao, B. J., & Rao, A. L. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)-2- AMINOPYRIDINE-3-CARBONITRILE DERIVATIVES. International Journal of Pharmacy, 3(4), 830-834. Available at: [Link]
-
SpectraBase. (n.d.). 3-Amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide. Retrieved from [Link]
- Google Patents. (2020). CN111170937A - Preparation method of 3-aminopyridine.
-
Acros Pharmatech. (n.d.). 3-Amino-4-cyanopyridine. Retrieved from [Link]
- Google Patents. (2013). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ThomasNet. (n.d.). 3-amino-4-cyanopyridine suppliers USA. Retrieved from [Link]
-
NMR Data. (n.d.). NMR Data of compound 1 (CD3OD, 600 and 150 MHz for 1H and 13C, respectively). Retrieved from [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. Available at: [Link]
-
PubChem. (n.d.). 3-Aminopyridine-4-carbonitrile. Retrieved from [Link]
- Google Patents. (1972). US3644380A - Preparation of 3-cyanopyridine.
- Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Preparation method of 3-amino-4-methylpyridine. Retrieved from [Link]
-
NIST. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Retrieved from [Link]
-
Arkat USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR signals of ortho-and meta-carbons of 4-aminopyridine in MeOH.... Retrieved from [Link]
-
ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Retrieved from [Link]
- Google Patents. (2000). EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
-
Oregon State University. (n.d.). Spectroscopy: Structure Determination. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Retrieved from [Link]

